molecular formula C11H8ClNO2 B8546012 3-(5-Chloro-pyridin-2-yloxy)-phenol

3-(5-Chloro-pyridin-2-yloxy)-phenol

Cat. No. B8546012
M. Wt: 221.64 g/mol
InChI Key: PIBVZOXLILYTCM-UHFFFAOYSA-N
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Patent
US08901111B2

Procedure details

To a solution consisting of 5-chloro-2-fluoropyridine (1.3 mL, 13 mmol) and resorcinol (2.1 g, 19 mmol) and DMSO (30 mL) was added Cs2CO3 (6.3 g, 19 mmol). The reaction vessel was heated at 40° C. for 22 hours then diluted with CH2Cl2 (60 mL) and washed with saturated aq. NH4Cl (100 mL). The organic layer was dried (MgSO4) and concentrated. The crude residue was purified (FCC) to give the title compound (1.0 g, 37%). MS (ESI+): calcd. for C11H8ClNO2, 221.02. m/z found, 222.1 (M+H)+. 1H NMR (CDCl3): 8.14 (d, J=2.6 Hz, 1H), 7.65 (dd, J=8.7, 2.7 Hz, 1H), 7.26-7.22 (m, 1H), 6.89 (dd, J=8.7, 0.5 Hz, 1H), 6.69-6.65 (m, 2H), 6.60 (t, J=2.3 Hz, 1H).
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Cs2CO3
Quantity
6.3 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five
Yield
37%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5](F)=[N:6][CH:7]=1.[C:9]1([CH:16]=[CH:15][CH:14]=[C:12]([OH:13])[CH:11]=1)[OH:10].CS(C)=O.C([O-])([O-])=O.[Cs+].[Cs+]>C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][C:9]2[CH:11]=[C:12]([OH:13])[CH:14]=[CH:15][CH:16]=2)=[N:6][CH:7]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
1.3 mL
Type
reactant
Smiles
ClC=1C=CC(=NC1)F
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
CS(=O)C
Step Four
Name
Cs2CO3
Quantity
6.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated aq. NH4Cl (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified (FCC)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=NC1)OC=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 34.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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